molecular formula C15H14N2O B2573291 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile CAS No. 1797892-17-1

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile

Cat. No.: B2573291
CAS No.: 1797892-17-1
M. Wt: 238.29
InChI Key: ILATVRUGQMCPAH-UHFFFAOYSA-N
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Description

“4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile” is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29. It contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 seven-membered ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a bicyclic core and a benzonitrile group attached via a carbonyl group . The bicyclic core is an azabicyclo[3.2.1]oct-2-ene, which is a type of nitrogen-containing heterocycle . The benzonitrile group consists of a benzene ring attached to a nitrile group .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of complex molecules often requires the development of novel synthetic methodologies. For instance, compounds with the azabicyclo[3.2.1]octane scaffold, similar to the one , have been used in the synthesis of carbocyclic nucleosides through nitrosocarbonyl chemistry, demonstrating the utility of these frameworks in constructing molecules of biological interest (Quadrelli, Mella, Carosso, Bovio, & Caramella, 2007). Such methodologies are fundamental for the synthesis of nucleoside analogues, which are critical in antiviral and anticancer research.

Cycloaddition Reactions

Cycloaddition reactions involving azabicyclo[3.2.1]octane derivatives have been extensively studied for their regio- and stereochemical outcomes, providing insights into the reactivity and selectivity of these compounds. For example, the cycloaddition of benzonitrile oxide with azabicyclo[3.2.1]oct-3-ene derivatives demonstrates selective reactions that are crucial for the synthesis of isoxazoline compounds, which are valuable intermediates in organic synthesis (Taniguchi, Ikeda, & Imoto, 1978). This research highlights the potential of using azabicyclo[3.2.1]octane derivatives in stereoselective synthetic strategies.

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its biological activity if it is a drug molecule .

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-10-11-4-6-12(7-5-11)15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILATVRUGQMCPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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